Scientific Field: Pharmacology
Results: Thiophene-based sulfonamides showed IC 50 values in the range of 69 nM to 70 µM against hCA-I, 23.4 nM to 1.405 µM against hCA-II.
Scientific Field: Organic Chemistry
Summary of Application: This compound is used as an intermediate in the production of pharmaceuticals and other chemicals.
Methods of Application: This compound can be used in the synthesis of various organic compounds, such as aryl thiophene derivatives, which are used as building blocks for organic materials.
It’s worth noting that sulfonamides, the class of compounds to which this molecule belongs, have a wide range of applications in medicine due to their biological activities such as antibacterial , antiviral , anticancer , anti-obesity , hypoglycemic , diuretic , and anti-neuropathic pain properties. They have been used extensively in the treatment of human diseases .
5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide is a sulfonamide compound characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a piperidine moiety. Its chemical formula is C15H17ClN2O2S2, and it features a chlorine atom attached to the thiophene ring, contributing to its biological activity and potential pharmacological properties . This compound is of interest in medicinal chemistry due to its potential applications in treating various diseases.
The reactivity of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide can be understood through its functional groups. The sulfonamide group can participate in nucleophilic substitution reactions, while the thiophene ring can undergo electrophilic aromatic substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Research indicates that 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes related to cancer and infectious diseases. Its sulfonamide structure is known to interact with various biological targets, including ribonucleotide reductase, which is critical in DNA synthesis and repair . The compound's ability to inhibit this enzyme suggests potential applications in oncology and antiviral therapies.
The synthesis of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One method includes the reaction of 5-chlorothiophene with piperidine derivatives under acidic conditions, followed by sulfonation. The synthesis can be optimized through various catalysts and solvents to improve yield and purity. Recent advancements in synthetic methodologies have focused on greener approaches, utilizing less hazardous reagents and solvents .
5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide has potential applications in pharmaceuticals due to its biological activity. It may be developed into drugs targeting specific diseases, particularly those involving dysregulated cell proliferation or infection. Additionally, its structural features make it a candidate for further modifications to enhance efficacy and selectivity against specific biological targets.
Interaction studies have shown that 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide interacts with several proteins involved in cell signaling pathways. These interactions could elucidate the mechanism of action of the compound and identify potential side effects or synergistic effects when used in combination with other therapeutic agents. Understanding these interactions is crucial for drug development and optimizing therapeutic regimens.
Several compounds share structural similarities with 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, which can provide insights into its uniqueness:
The unique combination of the thiophene ring and sulfonamide group in 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide distinguishes it from these similar compounds, potentially offering unique pharmacological profiles that warrant further investigation.